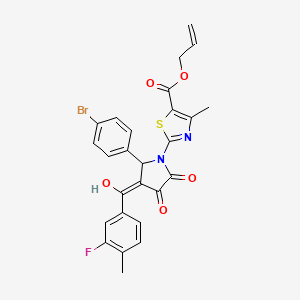

Allyl 2-(2-(4-bromophenyl)-3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate

Description

Systematic IUPAC Nomenclature and Molecular Formula Breakdown

The compound’s IUPAC name systematically describes its structural hierarchy:

Allyl 2-(2-(4-bromophenyl)-3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate . Key components include:

- A thiazole-5-carboxylate core substituted with methyl (C1) and pyrrolidinone-derived groups.

- A pyrrol-1-yl moiety at position 2 of the thiazole, bearing a 4-bromophenyl group (C6H4Br), a 3-fluoro-4-methylbenzoyl substituent (C9H7FOBr), and hydroxyl/oxo functional groups.

- An allyl ester (C3H5O2) at the carboxylate position.

The molecular formula C26H20BrFN2O5S reflects:

- 26 carbon atoms (including aromatic, heterocyclic, and aliphatic carbons).

- 1 bromine (from 4-bromophenyl), 1 fluorine (from 3-fluoro substituent), and 1 sulfur (thiazole ring).

- 5 oxygen atoms distributed across ester, carbonyl, and hydroxyl groups.

Table 1: Atomic Composition and Functional Groups

| Component | Count | Role |

|---|---|---|

| Bromine | 1 | Aromatic substitution |

| Fluorine | 1 | Electron-withdrawing group |

| Sulfur | 1 | Thiazole heterocycle |

| Hydroxyl (-OH) | 1 | Hydrogen bonding site |

| Carbonyl (C=O) | 3 | Electronic conjugation |

Properties

CAS No. |

617697-31-1 |

|---|---|

Molecular Formula |

C26H20BrFN2O5S |

Molecular Weight |

571.4 g/mol |

IUPAC Name |

prop-2-enyl 2-[(3E)-2-(4-bromophenyl)-3-[(3-fluoro-4-methylphenyl)-hydroxymethylidene]-4,5-dioxopyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate |

InChI |

InChI=1S/C26H20BrFN2O5S/c1-4-11-35-25(34)23-14(3)29-26(36-23)30-20(15-7-9-17(27)10-8-15)19(22(32)24(30)33)21(31)16-6-5-13(2)18(28)12-16/h4-10,12,20,31H,1,11H2,2-3H3/b21-19+ |

InChI Key |

WGTZDSJTXZVFPA-XUTLUUPISA-N |

Isomeric SMILES |

CC1=C(C=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)C3=NC(=C(S3)C(=O)OCC=C)C)C4=CC=C(C=C4)Br)/O)F |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=C2C(N(C(=O)C2=O)C3=NC(=C(S3)C(=O)OCC=C)C)C4=CC=C(C=C4)Br)O)F |

Origin of Product |

United States |

Biological Activity

Allyl 2-(2-(4-bromophenyl)-3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate is a complex organic compound notable for its intricate molecular structure, which includes various functional groups and heterocycles. Its molecular formula is C26H20BrFN2O5S, with a molecular weight of approximately 571.4 g/mol. The compound features a thiazole ring, a pyrrole moiety, and multiple aromatic rings, including a bromophenyl and a fluorinated benzoyl group, contributing to its unique chemical properties and potential biological activities.

Pharmacological Potential

Research into the biological activity of this compound suggests it may exhibit significant pharmacological effects. Key areas of investigation include:

- Antitumor Activity : Initial studies indicate that the compound may possess anticancer properties. Its structural components are similar to known antitumor agents, suggesting potential efficacy in cancer treatment.

- Anti-inflammatory Effects : The presence of specific functional groups within the compound may contribute to anti-inflammatory activity, making it a candidate for further exploration in inflammatory disease models.

Understanding the mechanisms through which this compound exerts its biological effects is crucial. Current hypotheses include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation or inflammation pathways.

- Receptor Interaction : Potential interactions with various biological receptors could mediate its pharmacological effects, similar to other compounds with structural similarities.

Comparative Analysis with Similar Compounds

A comparative analysis highlights the unique aspects of this compound against structurally related compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 3-(3-fluoro-4-methylbenzoyl)-2-(4-fluorophenyl)-4-hydroxy pyrrole | Pyrrole ring, fluorinated groups | Lacks thiazole ring |

| Allyl 2-(3-fluoro-4-methylbenzoyl)-pyrrole derivative | Similar aromatic structure | Different substituents on the pyrrole |

| Other thiazole derivatives | Thiazole ring present | Varying substituent patterns |

The combination of multiple functional groups in this compound may result in distinct chemical reactivity and biological properties not found in similar compounds.

Anticancer Screening

A notable study conducted on multicellular spheroids demonstrated that this compound exhibited promising anticancer activity. The study utilized a drug library screening approach to identify effective compounds against various cancer cell lines. Results indicated significant cytotoxicity at certain concentrations, warranting further investigation into its mechanisms and potential clinical applications .

In Vitro Studies

In vitro studies have focused on the compound's interaction with specific cellular pathways. Preliminary findings suggest that it may modulate key signaling pathways involved in cell survival and apoptosis. Future research is needed to elucidate these interactions fully and assess their implications for therapeutic use.

Comparison with Similar Compounds

The compound’s structural and functional attributes can be contextualized by comparing it to analogs with variations in substituents, ester groups, and halogen placement. Below is a detailed analysis:

Structural Analogues

Key structural analogs and their differentiating features are summarized in Table 1 .

Structural Insights :

- Benzoyl Substituents : The 3-fluoro-4-methylbenzoyl group balances electron-withdrawing (F) and donating (CH3) effects, optimizing electronic density for interactions with hydrophobic pockets in enzymes or receptors .

- Ester Group : The allyl ester may improve metabolic stability compared to ethyl esters, as allyl groups are less prone to hydrolysis .

Physicochemical Properties

- Lipophilicity : The 4-butoxybenzoyl analog (logP ≈ 4.2) is more lipophilic than the target compound (estimated logP ≈ 3.8), affecting membrane permeability .

- Crystallinity : Isostructural compounds with Cl/Br substitutions (e.g., ) exhibit similar crystal packing but adjusted lattice parameters due to halogen size differences. The target compound’s 4-bromo group may enhance van der Waals interactions compared to chloro analogs .

Pharmacological Considerations

- Metabolic Stability: Fluorine in the benzoyl group (target compound) reduces oxidative metabolism, a advantage over non-fluorinated analogs .

- Binding Affinity : The thiazole ring and pyrrolidone core are conserved across analogs, suggesting shared targets (e.g., kinase inhibition). However, the 4-bromophenyl group may confer selectivity for bromodomain-containing proteins .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for this compound, and how can intermediates be optimized for yield?

- Methodological Answer : Synthesis typically involves multi-step protocols, including cyclization, acylation, and coupling reactions. For example:

Cyclization : Form the pyrrolidinone core via acid-catalyzed cyclization of substituted hydrazides or oximes (analogous to methods in ).

Acylation : Introduce the 3-fluoro-4-methylbenzoyl group using activated acylating agents under anhydrous conditions (similar to , where chloroformate intermediates were employed).

Thiazole Formation : Couple the pyrrolidinone intermediate with a pre-functionalized thiazole-carboxylate moiety via nucleophilic substitution.

- Yield Optimization : Adjust reaction temperature, solvent polarity (e.g., THF vs. DCM), and stoichiometry of reagents. For example, achieved a 51.3% yield by optimizing reaction time and purification via column chromatography (silica gel, CH₂Cl₂/MeOH eluent) .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound, and how should data interpretation be approached?

- Methodological Answer :

- ¹H/¹³C NMR : Assign peaks by comparing coupling constants (e.g., δ 5.75–5.94 ppm for allyl protons in ) and integrating substituent-specific signals (e.g., bromophenyl aromatic protons) .

- Mass Spectrometry (MS/HRMS) : Confirm molecular weight (e.g., HRMS m/z 548.1044 [M+1]+ in ) and fragmentation patterns to validate functional groups .

- IR Spectroscopy : Identify carbonyl (C=O) and hydroxyl (O-H) stretches at ~1700 cm⁻¹ and ~3400 cm⁻¹, respectively.

Advanced Research Questions

Q. How can researchers address discrepancies between theoretical and observed spectroscopic data (e.g., unexpected splitting in NMR or anomalous mass spectrometry peaks)?

- Methodological Answer :

- Contradiction Analysis :

Unexpected NMR Splitting : Use 2D NMR (COSY, HSQC) to resolve overlapping signals or confirm through-space interactions (e.g., NOESY for stereochemistry) .

Anomalous MS Peaks : Check for isotopic patterns (e.g., bromine’s ¹:¹ isotope ratio) or adduct formation. Re-purify the compound to remove by-products (e.g., used Na₂SO₄ drying and column chromatography) .

- Theoretical Validation : Compare experimental data with computational predictions (DFT calculations for NMR chemical shifts) .

Q. What strategies are effective for studying intermolecular interactions of this compound in biological systems, considering its complex heterocyclic framework?

- Methodological Answer :

- Intermolecular Contact Analysis :

X-ray Crystallography : Resolve crystal packing to identify halogen bonding (C-Br···π interactions) or hydrogen bonding (e.g., hydroxyl groups) .

Docking Studies : Use molecular modeling software to predict binding affinity with target proteins (e.g., antimicrobial assays for related compounds in ).

- Biological Assay Design : Incorporate fluorescence tagging or isotopic labeling (³H/¹⁴C) to track cellular uptake and metabolism .

Q. How should experimental designs be structured to evaluate the hydrolytic stability of the allyl ester group under varying pH conditions?

- Methodological Answer :

- pH-Dependent Stability Assays :

Kinetic Studies : Monitor ester hydrolysis via HPLC at pH 2–10, using buffers (e.g., phosphate, acetate) and temperatures (25–37°C) .

Degradation Product Identification : Isolate hydrolyzed fragments (e.g., free carboxylic acid) via LC-MS and compare with synthetic standards .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.